![molecular formula C14H18O2 B14622352 1-[4-(3-Oxobutyl)phenyl]butan-1-one CAS No. 59377-11-6](/img/structure/B14622352.png)
1-[4-(3-Oxobutyl)phenyl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Oxobutyl)phenyl]butan-1-one is an organic compound with the molecular formula C14H18O2. It is a derivative of phenylpropanoid and is structurally related to raspberry ketone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Oxobutyl)phenyl]butan-1-one typically involves the reaction of 4-phenylbutan-2-one with an appropriate reagent to introduce the oxobutyl group. One common method is the Friedel-Crafts acylation reaction, where 4-phenylbutan-2-one reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(3-Oxobutyl)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Oxobutyl)phenyl]butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Oxobutyl)phenyl]butan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raspberry Ketone (4-(4-Hydroxyphenyl)butan-2-one): Structurally similar with a hydroxyl group instead of an oxobutyl group.
Cuelure (4-(3-Oxobutyl)phenyl acetate): An acetate derivative used as a lure for fruit flies.
Uniqueness
1-[4-(3-Oxobutyl)phenyl]butan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
59377-11-6 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-[4-(3-oxobutyl)phenyl]butan-1-one |
InChI |
InChI=1S/C14H18O2/c1-3-4-14(16)13-9-7-12(8-10-13)6-5-11(2)15/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
YRHRRPITRSENGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=CC=C(C=C1)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



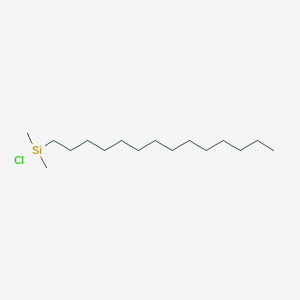
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
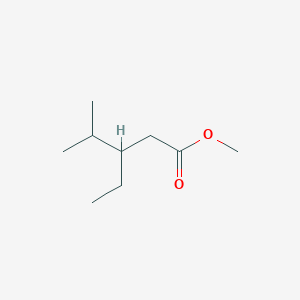
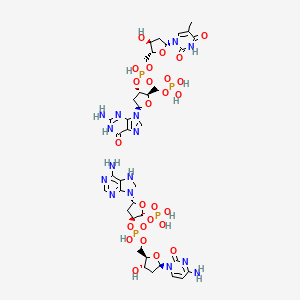
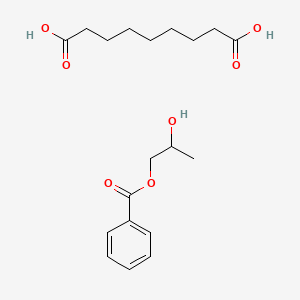


![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)

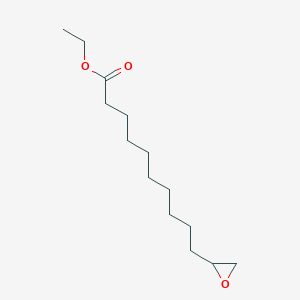
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
